Zacopride hydrochloride
Overview
Description
Zacopride hydrochloride is a compound known for its selective antagonism at serotonin type 3 (5-HT3) receptors. These receptors are found in brain areas that receive mesolimbic dopamine input, which has implications for its effects on behavior and potential therapeutic uses. Zacopride has been studied for its pharmacological properties, including effects on locomotor behavior and dopamine levels in the brain, as well as for its potential in treating conditions like schizophrenia and anxiety without the side effects associated with conventional drugs (Newcomer et al., 1992).
Synthesis Analysis
Although specific details on the synthesis of Zacopride hydrochloride are not provided in the selected abstracts, research on related compounds, such as the synthesis of radiolabeled Zacopride for receptor binding studies, suggests a complex synthetic pathway involving steps like direct iodination and coupling reactions to produce specific isotopic labels (Ponchant et al., 1991).
Molecular Structure Analysis
The molecular structure of Zacopride hydrochloride, being a substituted benzamide derivative, plays a crucial role in its affinity and selectivity towards 5-HT3 receptors. The presence of specific functional groups and its stereochemistry significantly influence its pharmacological activity, as demonstrated by studies comparing the effects of Zacopride's enantiomers on receptor binding and behavioral outcomes (Pinkus et al., 1990).
Scientific Research Applications
Anxiety and Social Interaction : Zacopride acts as a 5HT3 receptor antagonist, enhancing exploratory behavior and social interaction in rodent and primate models of anxiety. It is significantly more potent than diazepam in this regard (Costall et al., 1988).
Alcohol Consumption : It has been found to effectively reduce voluntary ethanol consumption in rats, suggesting potential as a treatment for alcohol dependence (Knapp & Pohorecky, 1992).
5-HT3 Receptor Antagonist Effects : Both the R(+) and S(-) isomers of zacopride are potent 5-HT3 receptor antagonists, with the S(-)-isomer showing more potent effects on hyperactivity and the R(+)-isomer influencing social interaction and reducing aversive behavior (Barnes et al., 1990).
Radiation Sickness : Zacopride effectively inhibits radiation-induced symptoms like retching, vomiting, and suppression of gastric emptying in rhesus monkeys (Dubois et al., 1988).
Brain 5HT3 Receptors : [3H]zacopride selectively labels high-affinity 5HT3 recognition sites in the human amygdala and hippocampus, indicating the potential of 5HT3 receptor antagonists to modify serotonin function in the human brain (Barnes et al., 1989).
Schizophrenia Treatment : Zacopride hydrochloride shows potential for treating schizophrenia without the side effects associated with conventional neuroleptic drugs (Newcomer et al., 1992).
Cocaine Addiction : It effectively suppresses cocaine-induced locomotor activity in rats by attenuating increases in extracellular dopamine levels (Mcneish et al., 1993).
Cardiac Remodeling : Zacopride, as an IK1 channel agonist, reduces post-heart attack cardiac remodeling by suppressing mTOR-p70S6 kinase signaling (Liu et al., 2014).
ACTH and Cortisol Secretion : It does not affect ACTH or cortisol secretion in healthy men but increases aldosterone levels, suggesting serotonin-evoked stimulation of ACTH secretion is not mediated through serotonin4 receptors (Lefebvre et al., 1996).
5HT3 Receptor Studies : Zacopride's potency as a 5HT3 receptor antagonist has been compared with ICS 205-930, another potent antagonist (Smith et al., 1988). Additionally, 5-[125I]-iodo-zacopride, a radioiodinated derivative of zacopride, has been synthesized for studying 5-HT3 receptor binding sites with high yield and radioactive purity (Ponchant et al., 1991).
Cardiomyocyte Research : Zacopride selectively activates the Kir2.1 channel in rat cardiomyocytes through a PKA-dependent pathway, suppressing ventricular arrhythmias without affecting atrial arrhythmias (Zhang et al., 2013).
Emetic Activity : Its emetic activity in ferrets is blocked by 5-HT3 receptor antagonists, similar to the effects of cisplatin (Sancilio et al., 1990).
properties
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVOUSORXSTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045686 | |
Record name | Zacopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zacopride hydrochloride | |
CAS RN |
101303-98-4, 99617-34-2 | |
Record name | Zacopride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zacopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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